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Compound of Interest |

Compound Name: 6-Methylpyridine-2-ethanol
CAS No.: 934-78-1
Cat. No.: B1595513
Get Quote
Introduction

6-Methylpyridine-2-ethanol, also known as (6-methyl-2-pyridinyl)methanol, is a heterocyclic
organic compound with significant applications as a building block in the synthesis of
pharmaceuticals and other specialty chemicals.[1][2] Its structure, comprising a pyridine ring
substituted with a methyl and a hydroxymethyl group, imparts specific chemical properties that
are crucial for its role in complex molecular syntheses. Accurate and comprehensive
characterization of this compound is paramount to ensure identity, purity, and stability, which
are critical parameters in the drug development pipeline and quality control processes.

This guide provides a multi-faceted approach to the analytical characterization of 6-
Methylpyridine-2-ethanol. We will detail robust protocols for structural elucidation using
spectroscopic methods and for quantitative analysis and purity assessment using
chromatographic techniques. The causality behind experimental choices is explained to provide
a deeper understanding of each method's applicability and limitations.

Physicochemical Properties
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A thorough understanding of the physicochemical properties of 6-Methylpyridine-2-ethanol is
the foundation for developing appropriate analytical methods.

Property Value Source
Chemical Formula C7H9sNO [3]
Molecular Weight 123.15 g/mol [3]
Colorless to pale yellow liquid
Appearance ) [1]
or solid

] ] 157-159°C (for the related 2-
Melting Point o [4]
Hydroxy-6-methylpyridine)

. . 128-130°C (for the related 2-
Boiling Point o [5]
methylpyridine)

- Soluble in organic solvents like
Solubility [4]
ethanol and ether

Part 1: Structural Elucidation

Confirming the chemical structure of 6-Methylpyridine-2-ethanol is the primary step in its
characterization. The following spectroscopic methods provide orthogonal information to build a
complete and confident structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural
determination of organic molecules. Both *H and 3C NMR provide detailed information about
the chemical environment of each hydrogen and carbon atom, respectively.

Expertise & Causality: The pyridine ring's nitrogen atom and the electron-donating methyl and
hydroxymethyl groups create a distinct electronic environment. This results in a predictable
pattern of chemical shifts for the aromatic protons and carbons, allowing for precise structural
confirmation. The splitting patterns (multiplicity) in *H NMR arise from spin-spin coupling
between neighboring non-equivalent protons, providing crucial connectivity information.[6]
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Protocol 1: *H and 3C NMR Analysis

o Sample Preparation: Dissolve 5-10 mg of the 6-Methylpyridine-2-ethanol sample in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds). The choice of
solvent is critical to avoid overlapping signals with the analyte.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.
e 1H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good
signal-to-noise ratio.

o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum. This requires a larger number of scans
(e.g., 1024 or more) due to the lower natural abundance of 13C.

o Set the spectral width to cover the expected range (e.g., 0-160 ppm).

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Calibrate the *H spectrum using
the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected NMR Data

The following table summarizes the expected chemical shifts for 6-Methylpyridine-2-ethanol,
based on data for similar pyridine derivatives.[7][8][9][10]
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Assignment 1H Chemical Shift Multiplicity 13C Chemical Shift
(ppm) (ppm)

Pyridine-H3 ~7.1-7.3 d ~118-120

Pyridine-H4 ~7.5-7.7 t ~136-138

Pyridine-H5 ~7.0-7.2 d ~121-123

-CH2-OH ~4.7 s ~64-66

-OH Variable s (broad)

-CHs ~2.5 s ~23-25

Pyridine-C2 - - ~158-160

Pyridine-C6 - - ~156-158

d = doublet, t = triplet, s = singlet. Chemical shifts are approximate and can vary with solvent
and concentration.

Workflow for NMR Structural Verification

Caption: Workflow for NMR structural verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which serves as a molecular fingerprint. When coupled with Gas
Chromatography (GC-MS), it becomes a powerful tool for both identifying and quantifying
volatile compounds.[11]

Expertise & Causality: In Electron lonization (El) MS, high-energy electrons bombard the
molecule, causing it to ionize and fragment in a reproducible manner. The molecular ion (M*)
confirms the molecular weight. The fragmentation pattern is predictable based on the weakest
bonds and the stability of the resulting fragments. For 6-Methylpyridine-2-ethanol,
characteristic fragments would arise from the loss of the hydroxyl group, the entire ethanol side
chain, or cleavage of the pyridine ring.[12]
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Protocol 2: GC-MS Analysis for Identification

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ug/mL) in a volatile
organic solvent such as methanol or dichloromethane.

¢ Instrumentation: Use a standard GC-MS system equipped with an EI source.
e GC Conditions:

o Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 um
film thickness), is typically suitable.[13]

o Inlet Temperature: 250°C.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 300.

o Source Temperature: 230°C.

o Data Analysis: Identify the peak corresponding to 6-Methylpyridine-2-ethanol in the total
ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular
ion and key fragment ions. Compare the obtained spectrum with a reference library (e.qg.,
NIST) for confirmation.

Expected Mass Spectrum Data

Based on the structure and known fragmentation patterns of similar compounds, the following
key ions are expected.[7]
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m/z Value lon Identity Interpretation
123 [M]* Molecular lon
122 [M-H]* Loss of a hydrogen radical
106 [M-OH]* Loss of the hydroxyl radical
Loss of the hydroxymethyl
94 [M-CH20H]* )
radical
Fragment from side-chain
92 [CeHeN]*
cleavage
65 [CsHs]* Pyridinium fragment

Workflow for GC-MS Identification
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Caption: General workflow for GC-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule. Each functional group absorbs infrared radiation at a
characteristic frequency.

Expertise & Causality: The O-H bond of the alcohol, the C-N and C=C bonds within the pyridine
ring, and the C-H bonds of the methyl and methylene groups will produce distinct absorption
bands. The position and intensity of these bands confirm the presence of these key structural
features.[14][15] Attenuated Total Reflectance (ATR) is a common sampling technique that
requires minimal sample preparation.[16][17]

Protocol 3: FTIR-ATR Analysis

o Sample Preparation: No preparation is needed for a liquid sample. If the sample is a solid,
place a small amount directly onto the ATR crystal.

e Instrumentation: Use an FTIR spectrometer equipped with a single-reflection diamond ATR
accessory.

o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Place the sample on the crystal, ensuring good contact.

o Collect the sample spectrum over the range of 4000-400 cm~1. Co-add 16-32 scans to
improve the signal-to-noise ratio.

o Data Analysis: The background spectrum is automatically subtracted from the sample
spectrum. ldentify the characteristic absorption peaks and assign them to the corresponding
functional groups.

Expected FTIR Absorption Bands

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_2_Hydroxy_6_methylpyridine_Metal_Complex_Formation.pdf
https://www.notulaebotanicae.ro/index.php/nbha/article/download/9000/7606/32862
https://www.researchgate.net/publication/329893598_FTIR_Spectrum_of_2-chloro-6-methyl_pyridine
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/applications/application_note/13276/a637_e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595513?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Wavenumber (cm~?)

Vibration Type

Functional Group

3400-3200 (broad) O-H stretch Alcohol (-OH)
3100-3000 C-H stretch Aromatic (Pyridine ring)
2980-2850 C-H stretch Aliphatic (-CHs, -CH2)
1600-1580 C=C / C=N stretch Aromatic (Pyridine ring)
1480-1440 C=C / C=N stretch Aromatic (Pyridine ring)
1050-1000 C-O stretch Primary Alcohol

Workflow for FTIR Analysis

© 2026 BenchChem. All rights reserved.

9/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595513?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

FTIR-ATR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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